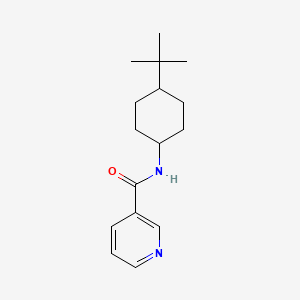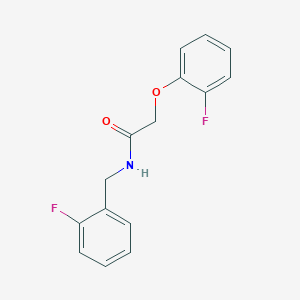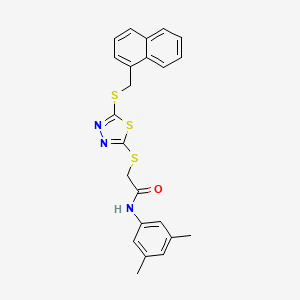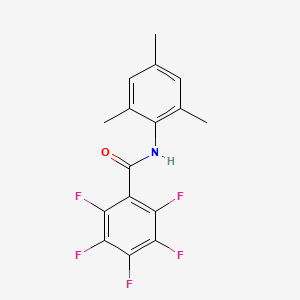
N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide
Übersicht
Beschreibung
N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a carboxamide group and a tert-butylcyclohexyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide typically involves the reaction of 4-tert-butylcyclohexylamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The pyridine ring can undergo substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-tert-butylcyclohexyl)pyridine-3-carboxamide
- N-(4-tert-butylcyclohexyl)pyridine-4-carboxamide
- 2-(N-tert-butoxycarbonylamino)pyridine
Uniqueness
N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)13-6-8-14(9-7-13)18-15(19)12-5-4-10-17-11-12/h4-5,10-11,13-14H,6-9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXSVAJCJXXAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4753108.png)
![2-[2-(4-Chloro-3-ethylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4753121.png)

![N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B4753130.png)
![methyl 2-{[3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4753138.png)
![2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4753149.png)

![4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4753159.png)
![prop-2-enyl (E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate](/img/structure/B4753176.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B4753177.png)

![3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3,4-DICHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA](/img/structure/B4753191.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B4753196.png)

